Fexofenadine hydrochloride
CAS No.: 153439-40-8
Cat. No.: VC21344546
Molecular Formula: C32H40ClNO4
Molecular Weight: 538.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 153439-40-8 |
---|---|
Molecular Formula | C32H40ClNO4 |
Molecular Weight | 538.1 g/mol |
IUPAC Name | hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride |
Standard InChI | InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
Standard InChI Key | RRJFVPUCXDGFJB-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl |
Canonical SMILES | [H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-] |
Appearance | White to Off-White Solid |
Melting Point | 190-192 °C |
Chemical Properties and Structure
Fexofenadine hydrochloride possesses specific chemical characteristics that contribute to its pharmacological profile and stability.
Chemical Structure and Physical Properties
Fexofenadine hydrochloride has the chemical name: ±(4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethyl, benzeneacetic acid hydrochloride . Its empirical formula is C₃₂H₃₉NO₄·HCl with a molecular weight of 538.13 . Physically, it appears as a white to off-white crystalline powder .
Solubility and Ionization
The compound demonstrates varying solubility in different solvents. It is freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane . In aqueous media at physiological pH, fexofenadine hydrochloride exists as a zwitterion with pK₁ = 4.25 and pK₂ = 9.53 . The pH of a 1 mg/mL solution of fexofenadine hydrochloride is approximately 3.618 .
Chemical Structure Representation
The compound contains several key functional groups including a carboxylic acid, tertiary amine, and hydroxyl groups. Its structure features a piperidinyl ring connected to a hydroxydiphenylmethyl group and a substituted benzeneacetic acid moiety .
Pharmacological Properties
Fexofenadine hydrochloride's therapeutic value stems from its distinctive pharmacological characteristics, particularly its interaction with histamine receptors and pharmacokinetic profile.
Pharmacokinetics
Pharmacokinetic studies have demonstrated favorable properties of fexofenadine hydrochloride across different species, including humans. While specific pharmacokinetic data was limited in the search results, it's understood that fexofenadine hydrochloride demonstrates rapid absorption after oral administration, with limited metabolism and primarily renal elimination . The compound's limited distribution in the central nervous system contributes to its non-sedating properties, a significant advantage over first-generation antihistamines .
Clinical Applications
Approved Indications
Fexofenadine hydrochloride is primarily indicated for the treatment of allergic conditions. Its major clinical applications include:
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Seasonal allergic rhinitis (hay fever)
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Chronic idiopathic urticaria (hives)
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Relief of allergy symptoms including runny nose, itchy or watery eyes, sneezing, and itchy nose or throat
Dosage Forms and Administration
Efficacy in Allergic Conditions
Extensive research has substantiated the efficacy of fexofenadine hydrochloride in managing allergic symptoms.
Efficacy in Seasonal Allergic Rhinitis
Meta-analyses of randomized controlled trials have demonstrated significant improvements in symptom severity with fexofenadine compared to placebo. In a comprehensive meta-analysis including 11 double-blind, placebo-controlled randomized trials with 7,134 subjects, fexofenadine showed significant reduction in the 12-hour reflective total symptom severity score (TSS) compared to placebo (standardized mean difference: -0.33; 95% CI -0.47 to -0.18, p < 0.0001) .
Morning instantaneous TSS, evaluated in 10 studies (2,154 patients on fexofenadine and 2,022 on placebo), also demonstrated significant improvement with fexofenadine (standardized mean difference: -1.42; 95% CI -2.22 to -0.62, p = 0.0005) .
Efficacy in Complex Allergic Conditions
Research has also explored fexofenadine's efficacy in more complex scenarios. A phase 3, double-blind, placebo-controlled study evaluated its effectiveness in alleviating symptoms of allergic rhinitis aggravated by diesel exhaust particles. The study found that fexofenadine hydrochloride 180 mg demonstrated significantly lower total nasal symptom scores compared to placebo (area under the curve from 2-12 hours: 18.53±1.22 versus 26.34±1.49, p=0.0148) . This suggests potential utility in managing allergic symptoms exacerbated by environmental pollutants.
Efficacy in Pediatric Populations
A pooled analysis of three clinical studies demonstrated that fexofenadine hydrochloride at doses of 15, 30, and 60 mg twice daily was effective in treating seasonal allergic rhinitis in children . The primary outcome measures included mean change from baseline in the average pm reflective total symptom score throughout the double-blind treatment period.
Special Populations: Children and Elderly
Pediatric Use
Fexofenadine hydrochloride has been evaluated extensively in pediatric populations, with studies confirming both safety and efficacy. A pooled analysis of three clinical studies showed that fexofenadine at doses of 15, 30, and 60 mg twice daily was safe and well-tolerated in children with seasonal allergic rhinitis .
In these studies, the percentage of children taking concomitant medication was comparable between treatment groups (10.8% for placebo and 10.3% for fexofenadine 30 mg in one study; 28.8% for placebo and 24.9% for fexofenadine in two other studies) .
Manufacturing and Synthesis
The commercial production of fexofenadine hydrochloride involves a multi-step synthetic process that has been optimized for efficiency and purity.
Synthetic Pathway
A documented synthesis involves multiple stages:
Stage 1: Reaction of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid methyl ester with methanol and sodium tetrahydridoborate at 5-30°C for 1 hour.
Stage 2: Treatment with lithium hydroxide monohydrate and sodium hydroxide for 4 hours under reflux conditions.
Stage 3: Reaction with hydrogen chloride in lithium hydroxide monohydrate at 10°C, pH=2.5, for 2 hours .
Purification Process
The purification process typically involves:
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Addition of methanol to the reaction kettle, followed by the intermediate compound
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Controlled addition of sodium borohydride
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Heating to 20-30°C with continued reaction
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Addition of sodium hydroxide solution and heating to reflux
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Addition of activated carbon followed by filtration
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Cooling and pH adjustment with hydrochloric acid
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Addition of purified water and centrifugation
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Vacuum drying to obtain the crude product
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Recrystallization using acetone
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Final centrifugation and drying to obtain the refined product
Using this optimized process, reported yields are approximately 88.5% for the final purified product .
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